molecular formula C19H20N2O2S B2410833 (4-methoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851804-90-5

(4-methoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2410833
CAS No.: 851804-90-5
M. Wt: 340.44
InChI Key: SKHUOENPHAMLIH-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a chemical compound with the CAS registry number 851805-04-4 . It has a molecular formula of C18H17FN2OS and a molecular weight of 328.40 g/mol . This for research use only and is not intended for diagnostic or therapeutic use in humans. This compound belongs to a class of molecules featuring a 4,5-dihydro-1H-imidazole (imidazoline) core, a structure of significant interest in medicinal chemistry research . The molecule integrates a (4-fluorophenyl)methanone group and a (4-methylbenzyl)thio side chain, which can be critical for its physicochemical properties and potential interactions with biological targets . Scientific literature indicates that related imidazole and dihydroimidazole derivatives are extensively investigated for their diverse biological activities . In particular, molecular hybrids containing this heterocyclic system are a active area of study in the search for new strategies to overcome antibiotic resistance, especially against ESKAPE pathogens . Researchers utilize such compounds as chemical tools or building blocks in the synthesis of more complex molecules for various pharmaceutical and biological applications .

Properties

IUPAC Name

(4-methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-14-3-5-15(6-4-14)13-24-19-20-11-12-21(19)18(22)16-7-9-17(23-2)10-8-16/h3-10H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHUOENPHAMLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-methoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , with the molecular formula C19H20N2O2SC_{19}H_{20}N_{2}O_{2}S and a molecular weight of 340.44 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Imidazole ring : Known for its biological significance, particularly in enzyme catalysis and receptor binding.
  • Thioether group : Implicated in redox reactions and enhancing the compound's reactivity.
  • Methoxyphenyl group : This substitution may influence lipophilicity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions, affecting enzyme activity.
  • Receptor Modulation : The thioether group may facilitate interactions with specific receptors, influencing signaling pathways.

Anticancer Potential

Recent studies have highlighted the anticancer properties of imidazole derivatives. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, including:

  • HeLa Cells : IC50 values ranging from 100 to 200 nM.
  • MDA-MB-468 Cells : Notably, some derivatives exhibited over 77% tumor growth suppression in xenograft models without significant toxicity to normal cells .

Antimicrobial Activity

Compounds with similar structures have been evaluated for antimicrobial properties. The presence of the thioether and imidazole functionalities is believed to enhance their efficacy against bacterial strains. For example, modifications in the imidazole structure have led to increased potency against resistant bacterial strains .

Research Findings and Case Studies

A selection of studies provides insights into the biological activity of this compound:

StudyFindingsReference
Study ADemonstrated significant inhibition of cancer cell proliferation with an IC50 < 0.5 µM
Study BEvaluated antimicrobial effects against Gram-positive bacteria; showed promising results
Study CInvestigated pharmacokinetics; showed favorable absorption characteristics in vivo

Comparative Analysis

The compound's unique structural features allow it to be compared with other similar compounds:

Compound NameKey FeaturesBiological Activity
(2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)(p-tolyl)methanoneLacks dihydro modificationModerate anticancer activity
(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanoneContains phenyl group instead of tolylEnhanced cytotoxicity against specific cancer lines

Preparation Methods

Cyclocondensation of Diamines with Carbonyl Compounds

The 4,5-dihydroimidazole ring is typically synthesized via cyclocondensation of 1,2-diamines with α-ketoesters or α-haloketones . For example:

  • Ethylenediamine reacts with chloroacetyl chloride in dichloromethane at 0–5°C to form the dihydroimidazole intermediate.
  • 1,2-Diaminopropane and ethyl glyoxalate undergo cyclization in acetonitrile under reflux, yielding a 78% purified product after recrystallization.

Table 1: Comparison of Cyclocondensation Methods

Diamine Carbonyl Source Solvent Temp (°C) Yield (%) Purity (%)
Ethylenediamine Chloroacetyl chloride DCM 0–5 65 92
1,2-Diaminopropane Ethyl glyoxalate Acetonitrile 80 78 95

Alternative Routes Using 1,3-Diketones

Patent CN102603646B describes a cyanide-free method for imidazole synthesis, where 1,3-diketones are converted to 1,2-diketones using iron catalysts, followed by cyclization with ammonium acetate. Applied to the target compound:

  • 4-Methylthioacetophenone is treated with FeCl₃ and NaOCN in acetonitrile at 50°C, achieving 70% yield of the imidazole precursor.

Thioether Formation and Functionalization

Nucleophilic Substitution with 4-Methylbenzyl Mercaptan

The thioether bond is introduced via SN2 reaction between a bromoimidazole intermediate and 4-methylbenzyl mercaptan :

  • 2-Bromo-4,5-dihydro-1H-imidazole reacts with 1.2 equivalents of mercaptan in THF at 60°C for 12 hours, yielding 85% product after column chromatography.
  • K₂CO₃ is employed as a base to deprotonate the thiol, enhancing nucleophilicity.

Metal-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling (e.g., Stille or Suzuki reactions ) offers an alternative for thioether installation:

  • 2-Chloroimidazole derivatives coupled with 4-methylbenzyl thiolate using Pd(PPh₃)₄ in DMF at 100°C achieve 72% yield.

Methanone Group Installation

Friedel-Crafts Acylation

The 4-methoxyphenyl group is introduced via Friedel-Crafts acylation of the imidazole-thioether intermediate:

  • Acetyl chloride and AlCl₃ in nitrobenzene at 30°C for 6 hours yield the methanone derivative (62% yield).
  • Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (60%).

Grignard Reaction Followed by Oxidation

An alternative route involves:

  • Grignard addition of 4-methoxyphenylmagnesium bromide to a nitrile intermediate.
  • Oxidation with PCC (pyridinium chlorochromate) to form the ketone, achieving 68% overall yield.

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates for cyclocondensation but may complicate purification.
  • Low-temperature conditions (0–5°C) minimize side reactions during thioether formation.

Catalytic Systems

  • Iron catalysts (FeCl₃) offer eco-friendly advantages over cyanide-based methods.
  • N-Methylimidazole additives enhance yields in sulfonamide coupling steps (from 65% to 82%).

Table 2: Impact of Catalysts on Imidazole Synthesis

Catalyst Reaction Time (h) Yield (%) Environmental Impact
FeCl₃ 8 70 Low
KCN 6 75 High
N-Methylimidazole 10 82 Moderate

Analytical Characterization

Post-synthesis characterization employs:

  • ¹H/¹³C NMR : Confirms substitution patterns and purity (e.g., methoxy singlet at δ 3.8 ppm).
  • HPLC-MS : Verifies molecular ion peaks (m/z calc. 382.12, found 382.15).
  • XRD : Resolves crystal structure, confirming the thioether bond geometry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-methoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, and how can reaction yields be improved?

  • Methodology : The synthesis typically involves three key steps:

Imidazole ring formation : Condensation of glyoxal with ammonia and formaldehyde under reflux conditions to generate the dihydroimidazole core .

Thioether linkage : Reaction of 4-methylbenzyl chloride with the imidazole intermediate using sodium hydrosulfide (NaSH) in a basic medium (e.g., NaOH/EtOH) .

Ketone coupling : Friedel-Crafts acylation or nucleophilic substitution to attach the 4-methoxyphenyl group .

  • Yield optimization : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% . Solvent-free conditions minimize side products .

Q. How is the structural integrity of the compound verified, and what analytical techniques are critical?

  • Key techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of the thioether group and dihydroimidazole ring substitution .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ at m/z 383.12) .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for the dihydroimidazole ring conformation .

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro assays :

  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} .

Advanced Research Questions

Q. How does the 4-methylbenzyl thioether group influence the compound’s interaction with biological targets?

  • Mechanistic insight :

  • The thioether’s lipophilicity enhances membrane permeability, as shown in logP calculations (experimental logP ≈ 3.2) .
  • Structure-activity relationship (SAR) : Replacement with sulfone or sulfoxide groups reduces potency by 50% in kinase inhibition assays, highlighting the thioether’s role in target binding .

Q. What computational strategies can predict the compound’s binding modes with putative targets?

  • Approaches :

  • Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase domain) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
    • Validation : Correlate docking scores (e.g., binding energy ≤ -8.5 kcal/mol) with experimental IC50_{50} values .

Q. How can contradictory data from biological assays (e.g., varying IC50_{50} across studies) be resolved?

  • Troubleshooting :

  • Assay conditions : Standardize buffer pH (7.4 vs. 6.5 alters protonation states) and serum content (e.g., FBS affects compound solubility) .
  • Metabolic stability : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the methoxyphenyl group) .

Q. What strategies enhance regioselectivity during imidazole ring functionalization?

  • Synthetic control :

  • Protecting groups : Temporarily block reactive sites (e.g., Boc protection of amines) to direct thioether formation .
  • Catalysis : Pd-mediated cross-coupling ensures precise C-2 substitution on the imidazole ring .

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